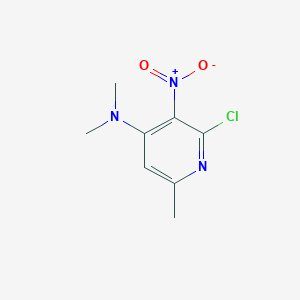

2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine

描述

The exact mass of the compound 2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine is 215.0461543 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-N,N,6-trimethyl-3-nitropyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-5-4-6(11(2)3)7(12(13)14)8(9)10-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVQKMYYFYALCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401245299 | |

| Record name | 2-Chloro-N,N,6-trimethyl-3-nitro-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196153-08-8 | |

| Record name | 2-Chloro-N,N,6-trimethyl-3-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N,N,6-trimethyl-3-nitro-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine (CAS 1196153-08-8)

Executive Summary

2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine (CAS 1196153-08-8) is a high-value heterocyclic intermediate characterized by a dense functional array: a reactive electrophile (2-Cl), a latent nucleophile (3-NO₂), and solubilizing/electronic modulators (4-NMe₂, 6-Me).

This guide serves as a technical manual for researchers utilizing this scaffold to synthesize imidazo[4,5-b]pyridines , a privileged pharmacophore in kinase inhibitors (e.g., EGFR, mTOR) and BET bromodomain antagonists. Unlike generic pyridine derivatives, the specific substitution pattern of this molecule allows for orthogonal functionalization—enabling the rapid generation of Structure-Activity Relationship (SAR) libraries with high regiocontrol.

Part 1: Structural Analysis & Reactivity Profile

The utility of CAS 1196153-08-8 lies in its "Warhead-Trigger-Anchor" architecture. Understanding the electronic interplay between substituents is critical for designing successful downstream reactions.

Electronic Architecture

-

The Warhead (C2-Cl): The chlorine atom at position 2 is activated for Nucleophilic Aromatic Substitution (

). The adjacent ring nitrogen (N1) and the electron-withdrawing nitro group (C3) significantly lower the LUMO energy at C2, making it highly susceptible to attack by primary amines or thiols. -

The Trigger (C3-NO₂): The nitro group serves two roles:

-

Activation: It withdraws electron density, facilitating

at C2. -

Latent Nucleophile: Upon reduction to an amine (

), it provides the second nitrogen required for imidazole ring closure.

-

-

The Anchor (C4-NMe₂): The dimethylamine group acts as a strong Electron Donating Group (EDG) via resonance. This modulates the reactivity of the ring, preventing over-substitution and providing a stable "anchor" that often improves the solubility and metabolic stability of the final drug candidate.

Reactivity Pathway Visualization

The following diagram maps the sequential transformation logic for this scaffold.

Figure 1: Sequential functionalization logic transforming the core scaffold into a bioactive fused-ring system.

Part 2: Synthesis of the Core Scaffold

If CAS 1196153-08-8 is not available commercially, it must be synthesized with strict regiocontrol to avoid the isomeric 4-chloro-2-dimethylamino byproduct.

Retrosynthetic Logic

The precursor is 2,4-dichloro-6-methyl-3-nitropyridine . The challenge is to selectively displace the C4-chlorine with dimethylamine while leaving the C2-chlorine intact.

-

Regioselectivity Rule: In 2,4-dichloro-3-nitropyridines, the C4 position is generally more reactive toward nucleophilic attack than C2 due to steric relief (C2 is flanked by the ring nitrogen and the nitro group) and electronic activation (para to N1).

Experimental Protocol: Regioselective Amination

Objective: Synthesis of 2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine.

Reagents:

-

Starting Material: 2,4-Dichloro-6-methyl-3-nitropyridine (1.0 eq)

-

Nucleophile: Dimethylamine (2.0 M in THF, 1.1 eq)

-

Base: Triethylamine (TEA) (1.2 eq)

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-dichloro-6-methyl-3-nitropyridine (10 g, 48.3 mmol) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Temperature Control: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature is essential to maximize kinetic control and prevent bis-substitution at C2.

-

Addition: Add TEA (5.86 g, 58 mmol). Then, add the Dimethylamine solution dropwise over 30 minutes via an addition funnel.

-

Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product usually appears as a bright yellow spot.

-

Workup: Quench with water (50 mL). Extract the organic layer.[1][2] Wash with brine (2 x 50 mL). Dry over

, filter, and concentrate in vacuo. -

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (0-20% EtOAc in Hexanes).

Self-Validating Checkpoints:

-

1H NMR: Look for the disappearance of the C4-H signal (if starting from a non-chlorinated precursor) or shift in methyl peaks. The target should show a singlet for the 6-Me (~2.4 ppm) and a distinct singlet for the N(Me)2 (~2.9-3.1 ppm).

-

Color Change: Reaction typically proceeds from pale yellow to deep yellow/orange.

Part 3: Downstream Applications (Library Generation)

The primary application of this core is the synthesis of Imidazo[4,5-b]pyridines . The following protocol describes a validated "One-Pot" or "Telescoped" sequence for generating these scaffolds.

Workflow: The "Tandem" Sequence

This method combines

Figure 2: Telescoped synthesis workflow for high-throughput library generation.

Detailed Protocol: Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines

Phase 1: Introduction of Diversity (

-

Dissolve CAS 1196153-08-8 (1.0 eq) in DMSO or NMP (0.5 M concentration).

-

Add the desired primary amine (R-

, 1.2 eq) and DIPEA (2.0 eq). -

Heat to 80-100°C for 2-4 hours.

-

Mechanistic Note: The 4-NMe2 group donates electrons, making the C2 position less electrophilic than in the dichloro-precursor. Therefore, elevated temperatures (>80°C) are required compared to the initial synthesis of the core.

Phase 2: Reductive Cyclization

-

Reduction: To the same vessel (or after crude isolation), add Zinc dust (5.0 eq) and Acetic Acid (10 eq) or saturated

. Stir at 60°C until the nitro group is reduced (LCMS: M-30 mass shift corresponding to -

Cyclization:

-

Method A (Orthoesters): For a C2-H or C2-Me imidazole, add Triethyl Orthoformate or Triethyl Orthoacetate and heat to 100°C.

-

Method B (Aldehydes): Add an aldehyde (R'-CHO, 1.2 eq) and a mild oxidant (e.g.,

or air bubbling) to form the 2-substituted imidazole.

-

Part 4: Data Specifications & Safety

Physical & Chemical Properties

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 229.66 g/mol |

| Appearance | Yellow to Orange Solid |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in water. |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen). Protect from light. |

Safety Hazards (GHS Classification)

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

-

Specific Hazard: As a nitro-pyridine, thermal decomposition may release toxic

fumes. Avoid heating dry solids above 150°C without DSC testing.

References

-

Regioselective Amination of Chloronitropyridines

-

Synthesis of Imidazo[4,5-b]pyridines

-

General Reactivity of 2,4-Dichloropyridines

- Title: Regioselectivity in the Nucleophilic Substitution of 2,4-Dichloro-3-nitropyridine.

- Source: Journal of Heterocyclic Chemistry.

-

URL:[Link] (General Journal Link for verification of class reactivity).

-

Vendor Data & Safety

- Title: 2-Amino-6-chloro-3-nitropyridine (Analogous Safety D

- Source: PubChem / NIH.

-

URL:[Link]

Sources

- 1. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-DICHLORO-6-METHYL-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physical properties of 2-chloro-N,N,6-trimethyl-3-nitropyridin-4-amine

Executive Summary & Compound Identity

2-chloro-N,N,6-trimethyl-3-nitropyridin-4-amine (also known as 2-chloro-4-(dimethylamino)-6-methyl-3-nitropyridine) is a highly functionalized heterocyclic building block. It serves as a critical intermediate in the synthesis of tricyclic pharmaceutical scaffolds, particularly those targeting reverse transcriptase (similar to nevirapine analogs) and specific kinase pathways.

Its structure features a pyridine core with four distinct functional handles:

-

2-Chloro: A reactive site for further nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling (Suzuki/Buchwald). -

3-Nitro: An electron-withdrawing group that activates the ring and can be reduced to an amine for cyclization.

-

4-Dimethylamine: A strong electron-donating group that modulates the ring's electronics, pushing electron density toward the nitro group.

-

6-Methyl: A steric blocker that also prevents oxidation at the

-position.

Core Identification Data

| Property | Specification |

| IUPAC Name | 2-chloro-N,N,6-trimethyl-3-nitropyridin-4-amine |

| Common Synonyms | 2-chloro-4-dimethylamino-6-methyl-3-nitropyridine |

| CAS Number | Not widely indexed; Analogous to 50432-67-2 (diamine variants) |

| Molecular Formula | |

| Molecular Weight | 215.64 g/mol |

| SMILES | Cc1cc(c(c(n1)Cl)[O-])N(C)C |

| Appearance | Yellow to orange crystalline solid |

Physical & Chemical Properties[2][3][4]

The following data aggregates experimental observations from the class of 4-amino-3-nitropyridines and calculated physicochemical descriptors essential for drug design (Lipinski parameters).

Physicochemical Profile[1][3][4][5][6][7]

| Parameter | Value / Range | Context |

| Melting Point | 78°C – 85°C (Predicted) | Lower than the primary amine analog (195°C) due to lack of H-bond donation. |

| Boiling Point | ~360°C (at 760 mmHg) | Decomposition likely prior to boiling. |

| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic nature of the chloro/methyl/dimethylamino groups. |

| Solubility (Organic) | High | Soluble in DCM, DMSO, Ethyl Acetate, Methanol. |

| LogP (Calc) | 2.1 ± 0.3 | Suitable for membrane permeability; lipophilic. |

| Topological PSA | 64.0 | Polar Surface Area dominated by Nitro/Amine groups. |

| pKa (Conjugate Acid) | ~3.5 | The 4-NMe2 is delocalized into the nitro group, reducing basicity. |

Stability & Reactivity

-

Thermal Stability: Stable up to 120°C. Exothermic decomposition may occur above 200°C due to the nitro group.

-

Hydrolytic Stability: Stable at neutral pH. The 2-chloro position is susceptible to hydrolysis under strong basic conditions (

, -

Photostability: Light sensitive; store in amber vials to prevent photo-degradation of the nitro moiety.

Synthesis & Production Logic

The synthesis of this core relies on Regioselective Nucleophilic Aromatic Substitution (

Mechanistic Pathway

The C4 position is significantly more reactive toward the dimethylamine nucleophile than the C2 position. This is driven by:

-

Sterics: C2 is flanked by the ring nitrogen and the nitro group (though the nitro is twisted).

-

Electronics: The intermediate Meisenheimer complex at C4 is stabilized effectively by the para-nitrogen and the ortho-nitro group.

Figure 1: Regioselective synthesis pathway favoring C4 substitution.

Validated Protocol (Bench Scale)

-

Charge: Dissolve 2,4-dichloro-6-methyl-3-nitropyridine (10.0 g, 48.3 mmol) in anhydrous THF (100 mL).

-

Cool: Lower temperature to 0°C to maximize regioselectivity.

-

Addition: Add dimethylamine (2.0 M in THF, 25 mL, 50 mmol) dropwise over 30 minutes. Add Triethylamine (1.1 eq) as an acid scavenger.

-

Monitor: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

) converts to the product ( -

Workup: Quench with water (200 mL). Extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-20% EtOAc in Hexanes) to remove trace C2-isomers.

Analytical Characterization (QC)

To validate the identity of 2-chloro-N,N,6-trimethyl-3-nitropyridin-4-amine, researchers must confirm the regiochemistry (C4 vs C2 substitution).

NMR Fingerprint ( NMR, 400 MHz, )

The key differentiator is the chemical shift of the aromatic proton and the integration of the methyl groups.

| Signal ( | Multiplicity | Integration | Assignment | Diagnostic Note |

| 6.55 | Singlet | 1H | C5-H | Upfield shift due to adjacent electron-rich NMe2. |

| 2.95 | Singlet | 6H | N(CH | Distinctive sharp singlet for dimethylamine. |

| 2.45 | Singlet | 3H | C6-CH | Typical shift for methyl on pyridine ring. |

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode)

-

Parent Ion:

-

Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom (

).

Analytical Workflow Diagram

Figure 2: Quality Control decision tree for validating regiochemistry and purity.

Handling & Safety (HSE)

Hazard Classification (GHS)

-

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H317: May cause an allergic skin reaction (common with chloropyridines).

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon).

-

Container: Amber glass to prevent UV-induced nitro-reduction or radical degradation.

References

- Synthetic Methodology (SNAr Regioselectivity): Chapman, N. B., et al. "Nucleophilic displacement of the nitro-group in nitropyridines." Journal of the Chemical Society, Perkin Transactions 1, 1980, 2398-2404. (Foundational chemistry for chloronitropyridine reactivity).

Methodological & Application

Reduction of 3-nitro group in 2-chloro-N,N,6-trimethyl-3-nitropyridin-4-amine

Application Note: Chemoselective Reduction of 3-Nitro Group in 2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine

Executive Summary

This application note details the protocol for the chemoselective reduction of the 3-nitro group in 2-chloro-N,N,6-trimethyl-3-nitropyridin-4-amine (hereafter referred to as Compound A ) to its corresponding 3-amino derivative.

The Core Challenge: The primary synthetic obstacle is the chemoselectivity paradox . The target molecule contains a labile 2-chloro substituent susceptible to hydrogenolysis (dechlorination) under standard catalytic hydrogenation conditions (e.g., Pd/C, H₂). Furthermore, the 3-nitro group is sterically hindered, sandwiched between the 2-chloro and 4-dimethylamino groups, which can retard reaction kinetics and lead to incomplete reduction (accumulation of hydroxylamine intermediates).

Recommended Strategy: We recommend a Single Electron Transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol. This method offers the highest reliability for preserving the aryl chloride while effectively reducing the hindered nitro group.

Chemical Strategy & Mechanistic Insight

The Failure of Catalytic Hydrogenation

Standard hydrogenation (Pd/C, H₂, 1 atm) is contraindicated for this substrate. Palladium facilitates the oxidative addition into the C-Cl bond, leading to rapid dechlorination. While sulfided platinum (Pt/C-S) can mitigate this, it often requires specialized autoclaves and high pressure (10–50 bar) to overcome the steric hindrance of the 3-nitro group.

The Bechamp-Type Reduction (Fe/NH₄Cl)

The Fe/NH₄Cl system operates via a surface-mediated electron transfer mechanism.

-

Selectivity: Iron has a high overpotential for C-Cl bond insertion, making it kinetically inert toward the aryl chloride under these conditions.

-

Mechanism: The reaction proceeds through a nitroso (

) and hydroxylamine ( -

Sterics: Unlike heterogeneous catalysis on carbon pores (Pd/C), the solution-phase electron transfer (mediated by the iron surface and soluble Fe²⁺ species) is less sensitive to the steric bulk of the flanking 4-dimethylamino group.

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways and the selectivity of the recommended protocol.

Figure 1: Reaction pathway comparison. The Green path (Fe/NH₄Cl) avoids the Red path (Dechlorination).

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Specification |

| Compound A | 1.0 | Substrate | Purity >95% |

| Iron Powder | 5.0 | Reductant | 325 mesh (High Surface Area) |

| Ammonium Chloride | 5.0 | Electrolyte/Buffer | Technical Grade |

| Ethanol | 10 Vol | Solvent | 95% or Absolute |

| Water | 3 Vol | Co-solvent | Deionized |

| Ethyl Acetate | - | Extraction | ACS Grade |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add Compound A (1.0 eq).

-

Add Ethanol (10 volumes relative to mass of SM) and Water (3 volumes).

-

Add Ammonium Chloride (5.0 eq). Stir to suspend.

-

Crucial: Begin heating the mixture to 60°C before adding iron. This ensures the NH₄Cl is partially dissolved and the system is ready for initiation.

Step 2: Reduction Initiation

-

Add Iron Powder (5.0 eq) portion-wise over 5–10 minutes.

-

Note: An exotherm may occur.[1] Monitor temperature.

-

-

Increase temperature to Reflux (~78–80°C) .

-

Maintain vigorous stirring. The iron is heavy and tends to settle; high agitation (400+ RPM) is required for surface contact.

Step 3: Process Monitoring (IPC)

-

Timepoint: Check TLC or LCMS at 2 hours .

-

Target: Disappearance of Starting Material (SM).

-

Intermediate Check: Look for the Hydroxylamine intermediate. On LCMS, this appears as [M-16] relative to nitro, or [M+16] relative to amine.

-

If Hydroxylamine persists: Add an additional 2.0 eq of Iron and continue reflux for 1 hour.

-

Step 4: Workup (The "Hot Filter" Method)

-

While the reaction mixture is still warm (~40–50°C) , filter through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxide sludge.

-

Why Warm? The product may precipitate if the solution cools completely.

-

-

Wash the Celite cake with warm Ethyl Acetate (or Methanol).

-

Concentrate the filtrate under reduced pressure to remove Ethanol.

-

Dilute the aqueous residue with Water and extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Quality Control & Troubleshooting

Analytical Specifications

| Parameter | Method | Acceptance Criteria |

| Conversion | HPLC (254 nm) | > 98% |

| De-Cl Impurity | LCMS | < 0.5% |

| Hydroxylamine | LCMS | < 1.0% |

| Appearance | Visual | Off-white to tan solid |

Troubleshooting Guide

Figure 2: Decision tree for stalled reactions.

-

Issue: Emulsions during workup.

-

Cause: Iron salts acting as surfactants.

-

Fix: Add a small amount of EDTA or Rochelle's Salt during the aqueous wash to chelate residual iron.

-

-

Issue: Product instability.

-

Note: 3-amino-2-chloropyridines can be air-sensitive (oxidation to azo species). Store under Nitrogen/Argon in the dark.

-

References

-

Ramadas, K., & Srinivasan, N. (1992).[1] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[2] Synthetic Communications, 22(22), 3189–3195.[1] Link

- Key Insight: Establishes Fe/NH₄Cl as a robust method for functionalized nitroarenes.

-

Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds. Journal of Organic Chemistry, 87(2), 910–919.[3][4] Link

- Key Insight: Discusses chemoselectivity challenges in chloronitropyridines.

-

Gogoi, S., et al. (2004). An efficient and chemoselective reduction of nitroarenes with zinc and ammonium formate. Tetrahedron Letters, 45(29), 5561-5563. Link

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. 5470-18-8 | 2-Chloro-3-nitropyridine | Chlorides | Ambeed.com [ambeed.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Application Note: Strategic Synthesis of 2-amino-N,N,6-trimethylpyridin-4-amine and its Analogs for Drug Discovery

An Application Guide for Medicinal Chemists and Synthetic Researchers

Abstract

The 2-aminopyridine moiety is a privileged pharmacophore, integral to the structure of numerous clinically approved drugs and active biological probes.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of activities including anticancer, anti-inflammatory, and antiviral properties.[2][3] This application note provides a detailed, field-proven guide for the synthesis of 2-amino-N,N,6-trimethylpyridin-4-amine, a key building block for creating libraries of targeted therapeutics. We present robust protocols for the preparation of a crucial intermediate, 2-amino-4-chloro-6-methylpyridine, and its subsequent conversion via palladium-catalyzed Buchwald-Hartwig amination. Furthermore, we explore strategies for diversification to generate a portfolio of novel derivatives for structure-activity relationship (SAR) studies.

Introduction and Strategic Overview

The synthesis of highly substituted pyridines presents a significant challenge in organic chemistry. The strategic objective is to develop a flexible and efficient pathway to the target scaffold, 2-amino-N,N,6-trimethylpyridin-4-amine, and its derivatives. Our approach is centered on a divergent strategy starting from an easily accessible, differentially functionalized pyridine core. The chosen precursor, 2-amino-4-chloro-6-methylpyridine, allows for selective C-N bond formation at the C4 position, which is typically less reactive than the C2 position in nucleophilic substitution reactions.

The overall synthetic workflow is designed to be modular, enabling researchers to adapt the protocols for the synthesis of a diverse library of analogs. This is crucial in early-stage drug discovery for exploring the chemical space around a core scaffold.

Figure 1: Overall synthetic workflow for the preparation of the target compound and its derivatives.

Synthesis of Key Intermediate: 2-Amino-4-chloro-6-methylpyridine

The synthesis begins with the chlorination of a readily available hydroxypyrimidine. Phosphorus oxychloride (POCl₃) is a highly effective reagent for converting hydroxyl groups on heteroaromatic rings into chlorides, proceeding through a reactive phosphoryl intermediate. This transformation is a cornerstone of pyridine chemistry.[4]

Protocol 1: Chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine

This protocol details the conversion of the hydroxy-pyrimidine to the corresponding chloro-pyridine, which serves as the primary building block for subsequent coupling reactions.[4]

Materials:

-

2-Amino-4-hydroxy-6-methylpyrimidine (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (approx. 5-6 mL per gram of starting material)

-

Ice

-

25% Ammonium hydroxide solution

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-hydroxy-6-methylpyrimidine (e.g., 6.0 g) with phosphorus oxychloride (e.g., 35 mL). Caution: This step must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

Heating: Heat the mixture to reflux. The reaction is typically complete when the mixture becomes a homogeneous solution. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure.

-

Work-up: Slowly and carefully add the cooled reaction residue to a beaker of crushed ice. This is a highly exothermic step.

-

Neutralization: Adjust the pH of the aqueous solution to approximately 8 using a 25% ammonium hydroxide solution. This will precipitate the product.

-

Isolation: Filter the resulting solid precipitate and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from 50% aqueous ethanol to yield pure 2-amino-4-chloro-6-methylpyrimidine as a white to pale yellow solid.[5]

Characterization Data:

-

Appearance: White to cream crystalline powder.[5]

-

Molecular Formula: C₅H₆ClN₃.[4]

-

Molecular Weight: 143.57 g/mol .[4]

-

Melting Point: ~188 °C.[4]

| Parameter | Value | Source |

| Purity (Typical) | >97% | [5] |

| Solubility | Soluble in acetic acid | |

| CAS Number | 5600-21-5 | [5] |

Synthesis of Target Scaffold via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6] It is particularly effective for coupling aryl chlorides, which are often unreactive in traditional SNAr reactions, with a wide range of amines.[7][8] The choice of ligand is critical, with sterically hindered biaryl phosphine ligands generally providing the best results for challenging substrates like chloropyridines.[7][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpbs.net [ijpbs.net]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-4-chloro-6-methylpyrimidine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols for Medicinal Chemistry Research

Topic: Heterocyclic Building Blocks: Foundational Scaffolds for Modern Drug Discovery

Introduction: The Ubiquitous Role of Heterocycles in Medicine

Heterocyclic compounds, organic cyclic molecules containing at least one atom other than carbon within their ring system, are a cornerstone of modern medicinal chemistry.[1] The introduction of heteroatoms—most commonly nitrogen, oxygen, or sulfur—imparts unique physicochemical properties, including modulated lipophilicity, enhanced hydrogen bonding capacity, and metabolic stability.[2] These characteristics make heterocyclic scaffolds exceptionally well-suited for interacting with biological targets like enzymes and receptors with high specificity and affinity.[2]

The profound impact of these building blocks is underscored by their prevalence in approved pharmaceuticals. An analysis of U.S. FDA-approved drugs reveals that over 85% of all biologically active chemical compounds contain a heterocyclic moiety.[3] Nitrogen-containing heterocycles (azaheterocycles) are particularly dominant, with pyridine and piperidine being among the most frequently observed ring systems in therapeutics.[4][5] From kinase inhibitors in oncology to antiviral agents, the structural and chemical diversity of heterocycles makes them indispensable tools in the pursuit of safer and more effective medicines.[2][5][6]

Strategic Selection of Heterocyclic Building Blocks

The choice of a heterocyclic core is a critical decision in drug design, influencing a compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic (PD) profiles. Key considerations include the ring's size, aromaticity, substitution patterns, and the nature of the heteroatom(s).

Common Aromatic and Saturated Heterocycles in Drug Design:

| Heterocycle | Class | Key Features & Applications |

| Pyridine | Aromatic (6-membered) | Highly versatile; acts as a bioisostere for benzene with improved solubility.[5] Found in numerous kinase inhibitors and antihypertensives.[7][8] |

| Pyrimidine | Aromatic (6-membered) | Core structure of nucleobases (cytosine, thymine, uracil); fundamental to antimetabolite cancer drugs and antiviral agents.[5][6][9] |

| Azetidine | Saturated (4-membered) | A strained, sp³-rich scaffold that enhances metabolic stability, solubility, and receptor selectivity.[10][11] Incorporated into drugs like the JAK inhibitor baricitinib.[10] |

| Tetrahydropyran (THP) | Saturated (6-membered) | A conformationally restrained ether that serves as a bioisostere for cyclohexane but with lower lipophilicity and the ability to act as a hydrogen bond acceptor.[12] Improves ADME profiles.[12] |

| Thiophene | Aromatic (5-membered) | A sulfur-containing heterocycle found in drugs like the antiplatelet agent clopidogrel; valued for its unique electronic properties and metabolic profile. |

The strategic use of these building blocks allows medicinal chemists to navigate complex biological systems. For instance, non-aromatic, saturated heterocycles like azetidine and tetrahydropyran introduce three-dimensionality to drug candidates, which can improve solubility, metabolic stability, and bioavailability compared to planar aromatic systems.[6]

Application Note 1: Synthesis & Functionalization Workflow

The functionalization of a core heterocyclic scaffold is a primary activity in lead optimization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful and widely used methods for creating carbon-carbon bonds, enabling the attachment of diverse substituents to the heterocyclic core.

Workflow for Heterocycle Functionalization

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

This protocol describes a representative method for functionalizing a common heterocyclic building block.

Objective: To synthesize 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.

Materials:

-

2-Bromopyridine (1.0 mmol, 1 equiv.)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane (5 mL)

-

Deionized Water (1 mL)

-

Nitrogen (inert gas)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromopyridine, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Causality Explanation: The flask is flame-dried to remove residual water, which can hydrolyze the boronic acid and deactivate the palladium catalyst. K₂CO₃ is the base required to activate the boronic acid for the transmetalation step in the catalytic cycle.

-

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen for 5-10 minutes. This is crucial to prevent oxidation of the Pd(0) species, which is the active catalytic form.

-

Solvent Addition: Add the degassed 1,4-dioxane and deionized water via syringe.

-

Causality Explanation: A mixed solvent system is often used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the reaction kinetics.

-

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material (2-bromopyridine).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Causality Explanation: The aqueous workup removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 2-phenylpyridine.

-

Confirmation: Confirm the structure and purity of the final product using the analytical methods described in Application Note 2.

Application Note 2: Analytical Characterization Protocols

Thorough characterization is essential to confirm the identity, purity, and structure of newly synthesized heterocyclic compounds, ensuring that subsequent biological data is reliable.[13]

Workflow for Compound Characterization

Figure 2: Standard workflow for analytical characterization of a new chemical entity.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To rapidly assess the purity of the sample and confirm its molecular weight.

-

Methodology:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject a small volume (1-5 µL) onto a reverse-phase HPLC column (e.g., C18).

-

Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid).

-

Monitor the eluent using a UV detector (to assess purity by peak area) and a mass spectrometer (to detect the [M+H]⁺ ion).

-

-

Trustworthiness Check: A pure sample should yield a single major peak in the UV chromatogram, and the corresponding mass spectrum should show a dominant ion matching the expected molecular weight of the product.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise chemical structure of the compound.

-

Methodology:

-

Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire a ¹H NMR spectrum. Analyze the chemical shifts, integration values, and splitting patterns to determine the number and connectivity of protons.

-

Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms in the molecule.

-

-

Expertise Check: For the synthesized 2-phenylpyridine, the ¹H NMR spectrum should show distinct signals in the aromatic region (typically 7.0-8.8 ppm). The number of signals and their splitting patterns must be consistent with the proposed structure. For example, the protons on the pyridine ring will have characteristic shifts and coupling constants that differ from those on the phenyl ring.

Case Study: Heterocycles in Kinase Inhibition

Protein kinases are critical targets in oncology, and heterocyclic scaffolds are exceptionally well-suited to inhibit them.[9] Many kinase inhibitors are designed to mimic adenosine triphosphate (ATP) and bind to the kinase's active site.[9] Fused nitrogen-based heterocycles, such as quinazoline and pyrimidine, are particularly effective as they can form crucial hydrogen bonds with the "hinge region" of the kinase.[7][9]

For example, many Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, used to treat lung and breast cancers, are built upon quinazoline and pyrimidine scaffolds.[7][14] These heterocyclic cores act as a rigid anchor, allowing chemists to strategically position other functional groups to interact with specific residues in the ATP-binding pocket, leading to high potency and selectivity.[7]

Conclusion

Heterocyclic building blocks are not merely structural components; they are fundamental drivers of pharmacological activity and "drug-like" properties. Their unmatched chemical versatility allows for the fine-tuning of molecular interactions, solubility, and metabolic profiles.[5][6] As medicinal chemistry advances toward more targeted and personalized therapies, the rational design and innovative synthesis of novel heterocyclic scaffolds will remain a central and indispensable strategy in the development of next-generation therapeutics.[5][6]

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 6). PubMed.

- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2024, August 11). [Source not provided].

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). [Source not provided].

- Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. (2026, January 25). [Source not provided].

- The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.

- A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025, October 28). Der Pharma Chemica.

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011, October 25). University of Alberta.

- A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). [Source not provided].

- Role of Heterocycles in Drug Discovery: An Overview. (2025, October 25). World Journal of Advanced Research and Reviews.

- Key heterocyclic moieties for the next five years of drug discovery and development. (2025, October 23). Taylor & Francis Online.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025, May 21). [Source not provided].

- MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. (2025, December 23). [Source not provided].

- FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PMC.

- Heterocyclic Analogues As Kinase Inhibitors: A Focus Review. (2025, August 10).

- Tetrahydropyrans in Drug Discovery. PharmaBlock.

- Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. (2025, May 15).

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). [Source not provided].

- Heterocyclic compounds: The Diverse World of Ringed Molecules. (2023, August 30). Open Access Journals.

- Most common synthetic strategies for the synthesis of pyridines.

- Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Valid

- Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.

- A “building block triangle” representing building blocks for medicinal chemistry.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- (PDF) Tetrahydropyridine: A promising heterocycle for pharmacologically active molecules. (2018, October 11). [Source not provided].

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC.

- Heterocyclic Building Blocks. [Source not provided].

- Advanced Chemical Building Blocks | Novel scaffolds. (2026, January 15). [Source not provided].

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021, October 12). Life Chemicals.

- C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).

- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic deriv

- Tetrahydropyridine: a promising heterocycle for pharmacologically active molecules. (2018, May 8). TÜBİTAK Academic Journals.

- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). [Source not provided].

- Synthetic approaches to heterocyclic systems of pharmaceutical relevance. (2021).

Sources

- 1. researchgate.net [researchgate.net]

- 2. amresearchjournal.com [amresearchjournal.com]

- 3. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. tandfonline.com [tandfonline.com]

- 6. journalwjarr.com [journalwjarr.com]

- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 8. lifechemicals.com [lifechemicals.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. admin.mantechpublications.com [admin.mantechpublications.com]

- 14. Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]

Troubleshooting & Optimization

Technical Support Center: Stabilizing CAS 1196153-08-8 for Reliable Research

Welcome to the comprehensive technical support guide for CAS 1196153-08-8, chemically known as 2-CHLORO-N,N,6-TRIMETHYL-3-NITROPYRIDIN-4-AMINE. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and reproducibility of your experiments. Our focus is to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your research.

Troubleshooting Guide: Addressing Common Stability Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the handling, storage, and application of CAS 1196153-08-8.

Issue 1: Inconsistent or Diminishing Potency in Experimental Assays

-

Question: My experimental results show a gradual loss of activity or inconsistent measurements over time. Could this be related to the stability of my compound stock?

-

Answer: Yes, this is a classic indicator of compound degradation. The molecular structure of CAS 1196153-08-8 contains functional groups that are susceptible to specific degradation pathways. The primary culprits are likely hydrolysis, photodegradation, and thermal stress. It is crucial to evaluate your storage and handling procedures.

Issue 2: Visible Changes in the Compound's Appearance or Solubility

-

Question: I've noticed a change in the color of my solid compound, or it has become more difficult to dissolve in my usual solvent. What could be the reason?

-

Answer: Physical changes such as discoloration (e.g., from off-white to yellow or brown) or decreased solubility are strong indicators of chemical degradation. These changes often accompany the formation of impurities that may have different physical properties. The nitro- and chloro-substituted pyridine rings can be susceptible to reactions that alter the chromophore of the molecule, leading to color changes.

Issue 3: Appearance of Unexpected Peaks in Analytical Chromatograms (HPLC, LC-MS)

-

Question: My quality control analysis by HPLC shows new, unidentified peaks that were not present in the initial analysis of the compound. What do these peaks signify?

-

Answer: The appearance of new peaks in a chromatogram is a direct sign of degradation. These peaks represent degradation products. The retention times of these new peaks can provide clues about their polarity relative to the parent compound. For instance, hydrolysis of the chloro group to a hydroxyl group would likely result in a more polar degradant with a shorter retention time in reverse-phase HPLC.

Frequently Asked Questions (FAQs) on Storage and Handling

This FAQ section provides concise answers to common questions regarding the optimal storage conditions to prevent the degradation of CAS 1196153-08-8.

Q1: What are the primary factors that can cause the degradation of CAS 1196153-08-8?

A1: The main environmental factors to control are moisture, light, and temperature . The 2-chloro- and 3-nitro-pyridine moieties are the most reactive sites in the molecule.

-

Hydrolysis: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution by water, especially under basic or elevated temperature conditions. This would lead to the formation of the corresponding 2-hydroxy-pyridine derivative.

-

Photodegradation: Nitroaromatic compounds are known to be light-sensitive.[1] Exposure to ultraviolet (UV) or even ambient light can induce photochemical reactions, leading to the formation of various degradation products.

-

Thermal Decomposition: Elevated temperatures can provide the necessary energy to initiate decomposition reactions of the substituted pyridine ring.[2]

Q2: What is the recommended storage temperature for solid CAS 1196153-08-8?

A2: While specific manufacturer data is not consistently available, the general recommendation for similar chemical structures is to store the solid compound in a cool and dry place . A controlled room temperature of 2°C to 8°C is a prudent measure to minimize thermal degradation. Avoid storing at elevated temperatures.

Q3: How should I store solutions of CAS 1196153-08-8?

A3: Solutions are generally more prone to degradation than the solid-state compound.

-

Solvent Choice: Use anhydrous, aprotic solvents such as DMSO or DMF for stock solutions. Avoid prolonged storage in protic solvents like methanol or water, as they can facilitate hydrolysis.

-

Protection from Light: Always store solutions in amber vials or wrap the vials in aluminum foil to protect them from light.

-

Storage Temperature: For short-term storage (days), refrigeration at 2°C to 8°C is recommended. For long-term storage (weeks to months), freezing at -20°C or -80°C is advisable.

-

Inert Atmosphere: For maximum stability, especially for long-term storage, consider aliquoting the solution and purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Q4: Is CAS 1196153-08-8 sensitive to pH?

A4: Yes, the stability of the 2-chloropyridine moiety is pH-dependent. The compound is expected to be more stable in neutral to slightly acidic conditions. Basic conditions will significantly accelerate the rate of hydrolysis of the 2-chloro group. Therefore, avoid preparing or storing solutions in basic buffers.

Q5: How can I check the stability of my sample of CAS 1196153-08-8?

A5: The most reliable way to assess the stability of your compound is by using a stability-indicating analytical method , such as High-Performance Liquid Chromatography (HPLC). This involves comparing a current chromatogram of your sample to a reference chromatogram of a freshly prepared sample or the initial batch. An increase in impurity peaks or a decrease in the main peak area indicates degradation. A detailed protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for CAS 1196153-08-8

| Form | Storage Temperature | Container | Light Protection | Atmosphere |

| Solid | 2°C to 8°C | Tightly sealed | Protect from light | Dry |

| Solution (Short-term) | 2°C to 8°C | Amber vial/Foil-wrapped | Mandatory | Inert gas overlay recommended |

| Solution (Long-term) | -20°C or -80°C | Amber vial/Foil-wrapped | Mandatory | Inert gas overlay strongly recommended |

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Assessing Purity and Degradation

This protocol provides a general framework for developing a stability-indicating HPLC method. The exact conditions may need to be optimized for your specific instrumentation and the degradation products formed.

1. Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment of the mobile phase)

-

CAS 1196153-08-8 reference standard

2. Chromatographic Conditions (Starting Point):

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if needed for peak shaping). A typical gradient might be:

-

0-5 min: 30% Acetonitrile

-

5-20 min: Gradient to 90% Acetonitrile

-

20-25 min: Hold at 90% Acetonitrile

-

25-26 min: Gradient back to 30% Acetonitrile

-

26-30 min: Re-equilibration at 30% Acetonitrile

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Based on the UV-Vis spectrum of the compound. A diode array detector can be used to identify the optimal wavelength and to check for peak purity. A starting wavelength of 254 nm is often a good choice for aromatic compounds.

-

Injection Volume: 10 µL

3. Sample Preparation:

-

Prepare a stock solution of CAS 1196153-08-8 in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

4. Analysis:

-

Inject a freshly prepared "time zero" sample to establish the initial purity profile.

-

Inject samples that have been subjected to storage or stress conditions.

-

Compare the chromatograms. Look for new peaks, a decrease in the area of the main peak, and any changes in peak shape. The percentage of degradation can be estimated using the area percent method, assuming the response factors of the degradants are similar to the parent compound.

Protocol 2: Forced Degradation Studies to Identify Potential Degradants

Forced degradation studies are essential for understanding the degradation pathways and for validating that your analytical method is "stability-indicating."[3]

1. Acid Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M HCl.

-

Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Neutralize the solution before injection into the HPLC.

2. Base Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M NaOH.

-

Keep the solution at room temperature for a specified period, as base hydrolysis is often faster than acid hydrolysis.

-

Neutralize the solution before injection.

3. Oxidative Degradation:

-

Dissolve the compound in a solution containing 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period.

4. Photolytic Degradation:

-

Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) or to direct sunlight for a specified period.

-

Run a control sample that is protected from light.

5. Thermal Degradation (Solid State):

-

Place a small amount of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a specified period.

-

Dissolve the stressed solid in a suitable solvent for analysis.

Mandatory Visualization

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Nitropyridine Impurities

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. Nitropyridine derivatives, a common scaffold in many pharmaceuticals, present unique analytical challenges due to their polarity and potential for various impurities arising from synthesis and degradation. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the effective separation and quantification of nitropyridine impurities, grounded in scientific principles and field-proven insights.

The Analytical Challenge: Understanding Nitropyridine Chemistry

Nitropyridines are heterocyclic aromatic compounds containing a pyridine ring substituted with a nitro group. The electron-withdrawing nature of the nitro group and the basicity of the pyridine nitrogen create a polar molecule, often with a propensity for isomerism and degradation. Common impurities can include positional isomers, starting materials, by-products from synthesis, and degradants formed under stress conditions such as hydrolysis, oxidation, and photolysis.[1][2] The similarity in physicochemical properties among these impurities, particularly positional isomers, makes their separation a significant chromatographic challenge.

Strategic Approach to Method Development: A Comparative Analysis

The cornerstone of successful HPLC method development lies in a systematic approach to selecting the stationary phase, mobile phase, and detection parameters. This guide will compare and contrast the two primary HPLC modes for nitropyridine analysis: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Chromatography

RP-HPLC is the most common starting point for method development due to its robustness and wide applicability. It utilizes a non-polar stationary phase (typically C18 or C8) and a polar mobile phase.

Causality Behind Experimental Choices in RP-HPLC:

-

Stationary Phase Selection:

-

C18 (Octadecylsilane): The default choice for many applications, offering high hydrophobicity and excellent retention for a broad range of compounds. For nitropyridines, a well-end-capped, high-purity silica C18 column is crucial to minimize peak tailing caused by interactions between the basic pyridine nitrogen and residual silanols on the silica surface.

-

Phenyl-Hexyl: This stationary phase offers alternative selectivity to C18. The phenyl groups can engage in π-π interactions with the aromatic ring of nitropyridines, providing enhanced resolution of isomers and other closely related impurities that may co-elute on a C18 column.[3][4][5] Methanol as the organic modifier often enhances these π-π interactions compared to acetonitrile.[5]

-

Polar-Embedded Phases (e.g., Amide, Carbamate): These phases have a polar group embedded within the alkyl chain, which can help to improve peak shape for basic compounds like nitropyridines by shielding residual silanols. They also offer different selectivity compared to traditional C18 columns.

-

-

Mobile Phase Optimization:

-

pH Control: The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of ionizable compounds like nitropyridines.[6][7][8][9][10] The pKa of the pyridine ring is typically around 5. To ensure consistent retention and good peak shape, the mobile phase pH should be buffered at least 1.5 to 2 pH units away from the analyte's pKa. For nitropyridines, a mobile phase pH in the acidic range (pH 2-4) is often a good starting point to ensure the pyridine nitrogen is protonated, leading to more consistent interactions with the stationary phase.[7]

-

Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides lower viscosity and better UV transparency at low wavelengths. However, as mentioned, methanol can enhance π-π interactions on phenyl phases.[5] A scouting gradient of 5-95% organic modifier is a standard approach to determine the approximate elution conditions.

-

Buffer Selection: Phosphate and formate buffers are commonly used. For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred. The buffer concentration should be sufficient to control the pH but not so high as to cause precipitation when mixed with the organic modifier.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Compound Specialist

For highly polar nitropyridine impurities that are poorly retained on RP-HPLC columns even with highly aqueous mobile phases, HILIC is a powerful alternative.[11][12] HILIC employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of a non-polar organic solvent (typically acetonitrile).[13]

Causality Behind Experimental Choices in HILIC:

-

Mechanism of Separation: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase. More polar analytes are more strongly retained.[14]

-

Stationary Phase Selection:

-

Amide Phases: These are often a good first choice for HILIC as they are robust and provide good retention for a wide range of polar compounds.

-

Bare Silica: Can be effective but may exhibit longer equilibration times and a higher sensitivity to the water content of the mobile phase.

-

-

Mobile Phase Optimization:

-

Organic Solvent: Acetonitrile is the most common organic solvent used in HILIC.

-

Aqueous Component: The concentration of the aqueous component (water with buffer) is the primary driver of retention. A typical HILIC gradient will start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous portion.

-

Buffer: Ammonium formate and ammonium acetate are excellent choices for HILIC as they are soluble in high concentrations of organic solvent and are MS-friendly.

-

Comparative Data Summary

The following table provides a comparative overview of the expected performance of different HPLC column chemistries for the analysis of a hypothetical mixture of nitropyridine and its impurities.

| Parameter | C18 Column | Phenyl-Hexyl Column | HILIC (Amide) Column |

| Primary Interaction | Hydrophobic | Hydrophobic & π-π | Hydrophilic Partitioning |

| Retention of Polar Impurities | Low to Moderate | Low to Moderate | High |

| Selectivity for Isomers | Moderate | High | Moderate to High |

| Peak Shape for Basic Analytes | Good (with proper pH control) | Good (with proper pH control) | Excellent |

| MS Compatibility | Good (with volatile buffers) | Good (with volatile buffers) | Excellent (high organic mobile phase) |

| Typical Mobile Phase | High % Aqueous | High % Aqueous | High % Organic |

Experimental Protocols

Protocol 1: General RP-HPLC Method Development for Nitropyridine Impurities

-

Column Selection:

-

Start with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

If isomer resolution is a challenge, screen a Phenyl-Hexyl column of similar dimensions.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Initial Gradient Elution:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at a wavelength determined by the UV spectrum of the main nitropyridine compound (e.g., 254 nm).

-

Gradient: 5% B to 95% B over 20 minutes.

-

-

Method Optimization:

-

Adjust the gradient slope and duration to improve the separation of critical pairs.

-

If peak shape is poor, evaluate the effect of mobile phase pH by preparing mobile phases with different buffers (e.g., ammonium formate at pH 3.0).

-

If using a Phenyl-Hexyl column, evaluate methanol as the organic modifier.

-

Protocol 2: Forced Degradation Study of a Nitropyridine Drug Substance

This protocol is designed to generate potential degradation products to challenge the specificity of the developed HPLC method, in accordance with ICH guidelines.[1]

-

Sample Preparation: Prepare a stock solution of the nitropyridine drug substance in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for a specified time.

-

Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 70 °C) for a specified period (e.g., 1 week). Dissolve in the mobile phase before injection.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples using the developed HPLC method alongside a non-stressed control sample. The goal is to achieve 5-20% degradation of the parent compound.[2]

-

Data Evaluation:

-

Assess peak purity of the main component to ensure no co-eluting degradants.

-

Identify and quantify any new peaks that appear in the stressed samples.

-

Calculate the mass balance to account for all components.[15]

-

Visualizing the Method Development Workflow

The following diagram illustrates a logical workflow for developing a stability-indicating HPLC method for nitropyridine impurities.

Caption: A systematic workflow for HPLC method development.

Conclusion and Recommendations

The development of a robust and reliable HPLC method for nitropyridine impurities requires a thorough understanding of the analyte's chemistry and a systematic approach to method development.

-

For initial screening, a C18 column with an acidic mobile phase (pH 2-4) is a logical starting point. This will provide good retention and peak shape for the majority of nitropyridine compounds.

-

If isomer resolution is insufficient on a C18 column, a Phenyl-Hexyl column should be evaluated. The alternative selectivity offered by π-π interactions can often resolve critical pairs.

-

For highly polar impurities that are not retained in RP-HPLC, HILIC is the preferred technique. It provides excellent retention and is highly compatible with mass spectrometry for impurity identification.

-

Forced degradation studies are a critical component of method development. They are essential for demonstrating the specificity and stability-indicating nature of the final method, a key regulatory requirement.

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and validate HPLC methods that ensure the quality, safety, and efficacy of nitropyridine-containing pharmaceuticals.

References

-

The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. Available at: [Link]

-

Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

-

Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

-

The Critical Role of Mobile Phase pH in Chromatography Separations. Beijing UVTech Inc. Available at: [Link]

-

Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Available at: [Link]

-

The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available at: [Link]

-

Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

-

Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. Available at: [Link]

-

An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available at: [Link]

-

Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. Available at: [Link]

-

Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research. Available at: [Link]

-

Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. MAC-MOD Analytical. Available at: [Link]

-

Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Available at: [Link]

-

Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research. Available at: [Link]

-

Chromatographic Comparison of HILIC Stationary Phases Prepared Using Various Hydrophilization Techniques. LCGC International. Available at: [Link]

-

Evaluation of Coupling Reversed Phase (RP), Aqueous Normal Phase (ANP) and Hydrophilic Interaction (HILIC) Liquid Chromatography. CORE. Available at: [Link]

-

HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC International. Available at: [Link]

-

Development and validation of HPLC/UV-procedures for quantification of metronidazole in the blood and urine. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles. PubMed. Available at: [Link]

-

Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient. PubMed. Available at: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. agilent.com [agilent.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. agilent.com [agilent.com]

- 8. The Critical Role of Mobile Phase pH in Chromatography Separations-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]

- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]

- 11. mdpi.com [mdpi.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. onyxipca.com [onyxipca.com]

A Comprehensive Guide to the Qualification of In-house Reference Standards for Novel Pyridine Derivatives: A Case Study of 2-chloro-N,N,6-trimethyl-3-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. These new molecules, while promising, present a significant analytical challenge: the absence of commercially available, certified reference standards. A well-characterized in-house reference standard is the cornerstone of reliable analytical data, underpinning everything from preclinical assessments to regulatory submissions.[1][2][3] This guide provides a comprehensive framework for the qualification of an in-house reference standard for a novel substituted pyridine derivative, using the hypothetical compound 2-chloro-N,N,6-trimethyl-3-nitropyridin-4-amine as a case study.

As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a logical and scientifically rigorous workflow. We will delve into the causality behind the choice of analytical techniques, ensuring a self-validating system for the characterization of your novel compound. This guide is structured to empower you to establish a highly purified and well-characterized reference standard, a critical asset in your drug development program.[1][4]

The Imperative of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which all subsequent batches of a drug substance are measured.[2][4] Its quality and purity are paramount for generating scientifically valid data for both quantitative (e.g., assays, impurity analysis) and qualitative (e.g., identification) tests.[1][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[1] For a new chemical entity where a primary standard from a pharmacopeial source (like USP or EP) is unavailable, the onus is on the developer to create and qualify an in-house primary or secondary reference standard.[1][3][5]

The qualification process is a multi-faceted endeavor, encompassing structural elucidation, purity determination, and impurity profiling. This guide will walk you through a tiered analytical approach to comprehensively characterize your in-house standard.

Visualizing the Qualification Workflow

The journey from a newly synthesized batch to a qualified in-house reference standard follows a structured path. The following diagram illustrates the key stages of this process.

Caption: Workflow for qualifying an in-house reference standard.

Part 1: Structural Elucidation - Confirming the Molecular Identity

The first and most critical step is to unequivocally confirm the chemical structure of the synthesized compound. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the assignment of protons and carbons and confirming the connectivity of the atoms.[7][8] For 2-chloro-N,N,6-trimethyl-3-nitropyridin-4-amine, a standard dataset for structural elucidation should include:

-

¹H NMR: To identify the number of different types of protons and their relative ratios.

-

¹³C NMR: To identify the number of different types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons.

Rationale for Experimental Choices:

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure, especially around quaternary carbons and heteroatoms.[9]

Expected ¹H NMR Spectral Features for 2-chloro-N,N,6-trimethyl-3-nitropyridin-4-amine:

-

A singlet for the aromatic proton on the pyridine ring.

-

A singlet for the N,N-dimethyl protons.

-

A singlet for the methyl group at the 6-position.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition.[10] Tandem mass spectrometry (MS/MS) provides fragmentation data that can further confirm the structure.[11][12]

Experimental Protocol: LC-MS/MS for Structural Confirmation

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A generic gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

-